molecular formula C29H29ClFN5O2S B2939548 3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422283-49-6

3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2939548
CAS No.: 422283-49-6
M. Wt: 566.09
InChI Key: QWJRTVSWOICPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide features a tetrahydroquinazoline core modified with a sulfanylidene group at position 2, a 4-oxo moiety at position 4, and a 4-chlorophenylmethyl substituent at position 2. The N-linked side chain includes a propyl group connected to a 4-(2-fluorophenyl)piperazine moiety.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35ClFN5O2S/c30-22-9-6-20(7-10-22)19-36-28(38)23-11-8-21(18-25(23)33-29(36)39)27(37)32-12-3-13-34-14-16-35(17-15-34)26-5-2-1-4-24(26)31/h1-2,4-7,9-10,21,23,25H,3,8,11-19H2,(H,32,37)(H,33,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZKXGINHOXFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from diverse research studies to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A quinazoline core with a sulfanylidene group.
  • Substituents such as a chlorophenyl and a fluorophenyl-piperazine , which are known to influence biological activity.

The molecular formula is C22H24ClFN3O2SC_{22}H_{24}ClFN_3O_2S with a molecular weight of approximately 426.96 g/mol.

Antimicrobial Activity

Recent studies indicate that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds containing similar piperazine and quinazoline moieties have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Compounds derived from piperidine structures have demonstrated strong inhibitory effects on AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The sulfamoyl functionality is linked with significant urease inhibitory activity, which can be beneficial in managing conditions like urinary tract infections .

The biological activity of the compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : The compound likely modulates the activity of enzymes through competitive inhibition or allosteric mechanisms, altering metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

StudyFindings
Sanchez-Sancho et al. (1998)Identified piperidine derivatives with anesthetic and glucose-modulating properties .
Aziz-ur-Rehman et al. (2011)Highlighted the antibacterial and anticancer potential of sulfamoyl derivatives .
Nafeesa et al. (2015)Evaluated the pharmacological efficacy of oxadiazole and piperidine combinations, demonstrating significant enzyme inhibition .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Piperazine-Containing Derivatives

Compound 674092 ():
  • Structure: 2-Phenyl-N-[3-[4-[3-[2-phenylquinoline-4-carbonyl]amino]propyl]piperazin-1-yl]propyl]quinoline-4-carboxamide hydrochloride.
  • Key Differences: Replaces the tetrahydroquinazoline core with a quinoline scaffold. The absence of the sulfanylidene group reduces polarity compared to the target compound.
N-[(4-Arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane-1,3-dione Derivatives ():
  • Structure : Spirocyclic cores with propyl-linked 4-(2-fluorophenyl)piperazine groups.
  • Key Differences : The spirocyclic system introduces conformational rigidity, contrasting with the planar tetrahydroquinazoline core of the target compound.
  • Activity : These derivatives showed anticonvulsant activity in sc PTZ tests (ED₅₀: 30–100 mg/kg) and high 5-HT₁A/5-HT₂A receptor affinity (Ki: 8–143 nM) .
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide ():
  • Structure : Benzoxazine core with a piperazine-carboxamide side chain.
  • Key Differences : The benzoxazine core lacks the sulfanylidene group and 4-chlorophenylmethyl substituent.
  • Implications : The trifluoromethylpyridine group enhances metabolic stability but may reduce blood-brain barrier penetration compared to the target compound .

Structural Analogues with Shared Pharmacophores

Feature Target Compound Compound 674092 Spiro Derivatives Benzoxazine Derivative
Core Structure Tetrahydroquinazoline Quinoline Spiro[4.4]nonane Benzoxazine
Piperazine Substitution 4-(2-Fluorophenyl) 4-[3-(Quinoline-4-carbonyl)] 4-(2-Fluorophenyl) or 4-(3-Chlorophenyl) 4-[3-Chloro-5-(trifluoromethyl)pyridyl]
Polar Groups 2-Sulfanylidene, 4-oxo Carboxamide 1,3-Dione Carboxamide, 3-oxo
Lipophilic Groups 4-Chlorophenylmethyl Phenylquinoline Arylpiperazine Trifluoromethylpyridine

Pharmacological and Physicochemical Comparisons

Receptor Affinity and Activity

  • Serotonin Receptors: The target compound’s 2-fluorophenylpiperazine moiety is structurally analogous to derivatives in , which showed 5-HT₁A affinity (Ki: 24–143 nM) and 5-HT₂A affinity (Ki: 8–66 nM).
  • Anticonvulsant Activity :
    • While the spiro derivatives in demonstrated efficacy in sc PTZ tests (ED₅₀: 30–100 mg/kg), the target compound’s sulfanylidene group could modulate oxidative stress pathways, expanding its mechanistic profile beyond serotonin modulation .

Physicochemical Properties

  • Polar Surface Area (PSA): The sulfanylidene and carboxamide groups contribute to a higher PSA (~90 Ų) than quinoline-based analogs (PSA ~70 Ų), which may limit CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.